Product packaging for Cefiderocol tosilate sulfate hydrate(Cat. No.:)

Cefiderocol tosilate sulfate hydrate

Cat. No.: B10822250
M. Wt: 3061.6 g/mol
InChI Key: QNMVZYPDWLKAJC-RXVBEKIDSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cefiderocol tosilate sulfate hydrate is the active pharmaceutical ingredient in the branded antibiotic Fetroja® (cefiderocol) . It is a novel siderophore cephalosporin antibiotic with a unique mechanism of action, making it a critical compound for research into multidrug-resistant Gram-negative bacterial infections . Its primary research value lies in its ability to overcome major bacterial resistance mechanisms. Cefiderocol acts as a siderophore, mimicking bacteria's natural iron-chelating compounds . It binds to extracellular iron, forming a complex that is actively transported into the bacterial cell through iron transporters in the outer membrane . This "Trojan horse" strategy allows it to bypass traditional porin channel entry and efflux pump resistance, effectively accumulating in the periplasmic space . Once inside, it exerts its antibacterial effect by binding to penicillin-binding proteins (PBPs), thereby inhibiting cell wall synthesis and leading to bacterial cell lysis and death . A key feature of significant research interest is its high stability against hydrolysis by a broad spectrum of β-lactamase enzymes, including serine- and metallo-β-lactamases such as KPC, NDM, VIM, and OXA-48, which are often produced by carbapenem-resistant strains . This compound is an essential tool for in vitro studies targeting a wide range of difficult-to-treat pathogens, including carbapenem-resistant Acinetobacter baumannii , Pseudomonas aeruginosa , and Enterobacteriaceae (CRE), as well as Stenotrophomonas maltophilia . Research into its applications primarily focuses on complicated urinary tract infections (cUTI) and hospital-acquired and ventilator-associated bacterial pneumonia (HABP/VABP) . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic human or veterinary use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C118H138Cl3N21O47S11 B10822250 Cefiderocol tosilate sulfate hydrate

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C118H138Cl3N21O47S11

Molecular Weight

3061.6 g/mol

IUPAC Name

(6R,7R)-7-[[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-3-[[1-[2-[(2-chloro-3,4-dihydroxybenzoyl)amino]ethyl]pyrrolidin-1-ium-1-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydron;4-methylbenzenesulfonate;sulfate;hydrate

InChI

InChI=1S/3C30H34ClN7O10S2.4C7H8O3S.H2O4S.H2O/c3*1-30(2,28(46)47)48-36-19(16-13-50-29(32)34-16)24(42)35-20-25(43)37-21(27(44)45)14(12-49-26(20)37)11-38(8-3-4-9-38)10-7-33-23(41)15-5-6-17(39)22(40)18(15)31;4*1-6-2-4-7(5-3-6)11(8,9)10;1-5(2,3)4;/h3*5-6,13,20,26H,3-4,7-12H2,1-2H3,(H7-,32,33,34,35,36,39,40,41,42,44,45,46,47);4*2-5H,1H3,(H,8,9,10);(H2,1,2,3,4);1H2/t3*20-,26-;;;;;;/m111....../s1

InChI Key

QNMVZYPDWLKAJC-RXVBEKIDSA-N

Isomeric SMILES

[H+].[H+].[H+].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.CC(O/N=C(\C(=O)N[C@@H]1C(=O)N2[C@@H]1SCC(=C2C(=O)O)C[N+]3(CCCC3)CCNC(=O)C4=C(C(=C(C=C4)O)O)Cl)/C5=CSC(=N5)N)(C(=O)O)C.O.[O-]S(=O)(=O)[O-]

Canonical SMILES

[H+].[H+].[H+].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1=CC=C(C=C1)S(=O)(=O)[O-].CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.CC(C)(C(=O)O)ON=C(C1=CSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4(CCCC4)CCNC(=O)C5=C(C(=C(C=C5)O)O)Cl)C(=O)O.O.[O-]S(=O)(=O)[O-]

Origin of Product

United States

Molecular Mechanisms of Action of Cefiderocol Tosilate Sulfate Hydrate

Siderophore Mimicry and Bacterial Iron Acquisition Pathway Exploitation

Cefiderocol's structure includes a catechol moiety on its C-3 side chain, which enables it to act as a siderophore, a small molecule that bacteria produce to chelate and transport iron. oup.comnih.govnih.gov This mimicry allows cefiderocol (B606585) to bind to ferric iron (Fe³⁺) and be actively transported into the bacterial cell. patsnap.comnih.govnih.gov

Mechanisms of Ferric Iron Chelation by Cefiderocol Tosilate Sulfate (B86663) Hydrate (B1144303)

The catechol group on cefiderocol is crucial for its ability to chelate ferric iron. oup.comnih.gov This chelating activity is significantly more potent than that of other cephalosporins like ceftazidime (B193861). nih.govresearchgate.net The formation of a cefiderocol-iron complex is a key step in its mechanism of action, as it allows the drug to be recognized and taken up by bacterial iron transport systems. nih.govasm.org Studies have shown that modifying the catechol group, for instance by replacing a hydroxyl group with a methoxy (B1213986) group, significantly reduces the molecule's ability to chelate iron and its antibacterial activity. nih.govasm.org

The chelating activity of cefiderocol with ferric iron has been demonstrated using methods like the chrome azurol B assay, which shows a significant color change in the presence of cefiderocol, indicating potent iron chelation. nih.govresearchgate.net This activity is comparable to that of natural siderophores like pyoverdine. nih.gov

Identification and Characterization of Bacterial Iron Transport Systems Utilized for Uptake (e.g., TonB-dependent receptors)

Once complexed with iron, cefiderocol is actively transported across the outer membrane of Gram-negative bacteria via TonB-dependent receptors (TBDRs), which are specialized iron transporter proteins. houstonmethodist.orgasm.orgnih.gov This active transport system is essential for the drug's efficacy, particularly in iron-depleted environments where the expression of these transporters is upregulated. researchgate.netnih.gov

Several specific TBDRs have been identified as being involved in the uptake of cefiderocol in different bacterial species. In Escherichia coli, the iron transporters CirA and Fiu are utilized, while in Pseudomonas aeruginosa, the primary transporter is PiuA. oup.comasm.org Mutations or deficiencies in these transporter genes can lead to a significant increase in the minimum inhibitory concentration (MIC) of cefiderocol, highlighting their importance in the drug's uptake. oup.comasm.org For instance, a deficiency of PiuA in P. aeruginosa or both CirA and Fiu in E. coli has been shown to cause a 16-fold increase in cefiderocol MICs. asm.org

The TonB-ExbB-ExbD complex, an energy-transducing system in the inner membrane, provides the necessary energy for the active transport of the cefiderocol-iron complex across the outer membrane and into the periplasmic space. oup.comnih.gov

The "Trojan Horse" Strategy for Outer Membrane Permeation in Gram-Negative Bacteria

Cefiderocol's reliance on bacterial iron transport systems is often referred to as a "Trojan horse" strategy. researchgate.netoup.comnewatlas.com By mimicking a siderophore and binding to iron, cefiderocol deceives the bacteria into actively transporting it across the formidable outer membrane barrier of Gram-negative bacteria. nih.govpatsnap.comnewatlas.com This mechanism allows cefiderocol to bypass common resistance mechanisms such as porin channel mutations and the overexpression of efflux pumps, which can prevent other antibiotics from reaching their intracellular targets. oup.comnih.gov

Once inside the periplasmic space, the cefiderocol-iron complex dissociates, releasing the active cephalosporin (B10832234) antibiotic to exert its bactericidal effect. patsnap.comoup.com This efficient delivery system contributes to the potent activity of cefiderocol against a wide range of multidrug-resistant Gram-negative pathogens. nih.govoup.com

Inhibition of Bacterial Cell Wall Biosynthesis

Following its entry into the periplasmic space, cefiderocol acts in a manner similar to other β-lactam antibiotics, by inhibiting the synthesis of the bacterial cell wall. oup.comnih.gov

Binding Affinities and Interactions with Penicillin-Binding Proteins (PBPs), particularly PBP3

The primary targets of cefiderocol within the periplasmic space are the penicillin-binding proteins (PBPs), which are essential enzymes for the synthesis of peptidoglycan, a critical component of the bacterial cell wall. nih.govoup.comnih.gov Cefiderocol exhibits a high binding affinity, particularly for PBP3, in a variety of Gram-negative bacteria, including Enterobacteriaceae and non-fermenting bacteria like P. aeruginosa and Acinetobacter baumannii. oup.comasm.orgnih.gov This high affinity for PBP3 is a key factor in its potent bactericidal activity. nih.gov

Structural and inhibition studies have provided insights into the binding of cefiderocol to PBP3. nih.gov While it shares structural similarities with other cephalosporins like ceftazidime and cefepime (B1668827), there are differences in their interactions with the active site of PBP3. nih.govrsc.org

CompoundPrimary PBP TargetBacterial Species
CefiderocolPBP3Enterobacteriaceae, P. aeruginosa, A. baumannii
CeftazidimePBP3Enterobacteriaceae, P. aeruginosa
CefepimePBP3Enterobacteriaceae, P. aeruginosa

Downstream Effects on Peptidoglycan Synthesis and Cell Lysis

By binding to and inhibiting PBPs, particularly PBP3, cefiderocol disrupts the final steps of peptidoglycan synthesis. researchgate.netnih.gov This inhibition prevents the cross-linking of peptidoglycan chains, which is essential for maintaining the structural integrity of the bacterial cell wall. The weakened cell wall can no longer withstand the internal osmotic pressure, leading to cell lysis and ultimately, bacterial death. researchgate.netpatsnap.com This mechanism of action results in potent bactericidal activity against susceptible Gram-negative bacteria. nih.govnih.gov

Intrinsic Stability of Cefiderocol Tosilate Sulfate Hydrate Against Beta-Lactamases

Cefiderocol's molecular structure, which combines features of ceftazidime and cefepime, is designed for enhanced stability against a wide array of beta-lactamases. oup.com This intrinsic stability is a cornerstone of its mechanism, allowing it to remain intact and reach its target, the penicillin-binding proteins (PBPs), even in the presence of enzymes that degrade many other beta-lactam antibiotics. nih.gov The drug demonstrates stability against hydrolysis by most serine- and metallo-beta-lactamases, encompassing Ambler classes A, B, C, and D. researchgate.netasm.org However, its resilience is not absolute, and certain enzymes have been identified that can compromise its activity. nih.govseq.es

Resistance Profile Against Serine Beta-Lactamases (Ambler Class A, C, and D), including Carbapenemases (e.g., KPC, OXA-type)

Cefiderocol is generally stable against many common serine beta-lactamases, including extended-spectrum β-lactamases (ESBLs), AmpC cephalosporinases, and key serine carbapenemases like Klebsiella pneumoniae carbapenemase (KPC). nih.gov Studies have shown that cefiderocol maintains potent activity against isolates producing KPC and OXA-48-like enzymes. seq.esresearchgate.net For instance, in a large surveillance study, 97.7% of isolates producing enzymes like KPC, IMP, VIM, and OXA-48 were inhibited by cefiderocol concentrations of ≤4 mg/L. seq.es The stability against many OXA-type carbapenemases is notable; cefiderocol appears stable against common variants such as OXA-23, OXA-24, OXA-40, OXA-48, and OXA-58. researchgate.netnih.gov

Despite this broad stability, resistance can emerge through specific serine beta-lactamases. nih.govseq.es

Ambler Class A: Certain KPC variants that confer resistance to the ceftazidime-avibactam combination have been shown to cause cross-resistance to cefiderocol. oup.comnih.govresearchgate.net Additionally, some ESBLs, particularly PER-type enzymes, have demonstrated hydrolytic activity against cefiderocol. nih.govresearchgate.netnih.gov The catalytic efficiency of PER-2 against cefiderocol was found to be comparable to that of the metallo-beta-lactamase NDM-1. nih.gov

Ambler Class C: While generally stable against AmpC enzymes, specific mutations in the R2 loop of AmpC have been linked to reduced susceptibility to both cefiderocol and ceftazidime-avibactam. oup.comnih.gov

Ambler Class D: Although stable against most OXA-type enzymes, the novel carbapenem-hydrolyzing beta-lactamase OXA-427 has been identified as capable of hydrolyzing cefiderocol and conferring resistance. nih.gov

The combination of multiple resistance mechanisms, such as the co-expression of various beta-lactamases along with permeability defects, appears to be a primary driver of clinically significant resistance. nih.gov

Table 1: In Vitro Activity of Cefiderocol Against Strains with Serine Beta-Lactamases

Beta-Lactamase Type Organism Finding Reference(s)
KPC Enterobacterales Generally susceptible; activity comparable or superior to ceftazidime-avibactam. nih.gov
KPC Variants K. pneumoniae Variants conferring ceftazidime-avibactam resistance may cause cross-resistance to cefiderocol. oup.comnih.govresearchgate.net
OXA-48 Enterobacterales Stable; 97.7% of isolates with OXA-48-like enzymes inhibited at ≤4 mg/L. seq.es
OXA-23, OXA-24, OXA-58 A. baumannii Stable; demonstrates activity against isolates with these enzymes. researchgate.netnih.gov
OXA-427 Enterobacterales Confers resistance; has hydrolytic activity against cefiderocol. nih.gov
PER-type ESBLs A. baumannii, Enterobacterales Can hydrolyze cefiderocol and lead to resistance. nih.govresearchgate.netnih.gov

| AmpC Variants | Enterobacter spp. | Specific mutations can reduce susceptibility. | oup.comnih.gov |

Stability Against Metallo-Beta-Lactamases (Ambler Class B), including NDM-1 and VIM-type enzymes

Cefiderocol was developed to be a robust option against carbapenem-resistant pathogens, including those producing metallo-beta-lactamases (MBLs), which inactivate most beta-lactams, including carbapenems and newer beta-lactam/beta-lactamase inhibitor combinations. researchgate.net Initial reports suggested high stability against MBL hydrolysis. nih.gov However, clinical experience and further research have revealed a more complex interaction, with stability varying significantly among different MBL enzymes. nih.gov

Studies show that cefiderocol's activity can be compromised by certain MBLs, particularly New Delhi metallo-beta-lactamase (NDM). nih.govasm.org

NDM-type enzymes: NDM-1 and NDM-5 have been shown to efficiently hydrolyze cefiderocol, with catalytic efficiencies (kcat/Km) in the order of 10^5 M⁻¹s⁻¹. nih.gov This level of hydrolysis challenges the notion of cefiderocol's invulnerability to MBLs and aligns with clinical reports of resistance in NDM-producing isolates. nih.gov The presence of blaNDM confers a higher potential for cefiderocol resistance compared to serine carbapenemases like KPC and OXA-48. asm.org

VIM-type enzymes: In contrast to NDM, VIM-type enzymes exhibit much lower hydrolytic activity against cefiderocol. nih.gov Biochemical assays with purified VIM-1 showed low but detectable hydrolysis. asm.org Studies with VIM-2 demonstrated negligible activity and the formation of a reversible enzyme-product adduct that results in efficient enzyme inhibition rather than turnover. nih.gov Decreased susceptibility to cefiderocol in isolates producing VIM-1 has been observed, though MICs are typically only moderately elevated. asm.org

IMP-type enzymes: Similar to VIM-2, IMP-1 also shows impaired catalytic efficiency against cefiderocol and is effectively inhibited by the formation of an enzyme-product adduct. nih.gov

The differential ability of MBLs to hydrolyze cefiderocol is a critical factor in its clinical utility. While it remains a potent agent against many MBL-producing isolates, particularly those with VIM or IMP enzymes, its efficacy against NDM-producers can be limited by enzymatic degradation. researchgate.netnih.gov

Table 2: Catalytic Efficiency of Selected Metallo-Beta-Lactamases Against Cefiderocol

Enzyme Ambler Class Catalytic Efficiency (kcat/Km) (µM⁻¹s⁻¹) Finding Reference(s)
NDM-1 B ~0.1 (10⁵ M⁻¹s⁻¹) Efficient Hydrolysis nih.gov
NDM-1 B 0.067 Efficient Hydrolysis nih.gov
VIM-2 B Negligible Poor Hydrolysis / Enzyme Inhibition nih.gov
VIM-24 B ~0.005 Low Hydrolysis nih.gov

| IMP-1 | B | Negligible | Poor Hydrolysis / Enzyme Inhibition | nih.gov |

Molecular Basis of Bacterial Resistance Mechanisms to Cefiderocol Tosilate Sulfate Hydrate

Alterations in Bacterial Iron Uptake and Transport Systems

Resistance to cefiderocol (B606585) is frequently associated with modifications in the very systems the antibiotic exploits for entry. These changes hinder the drug's access to its periplasmic target, penicillin-binding proteins (PBPs). unifr.chresearchgate.net

Mutations within the genes encoding for siderophore receptors are a key mechanism of resistance. These genetic alterations can lead to non-functional receptors, thereby preventing the uptake of the cefiderocol-iron complex.

In Pseudomonas aeruginosa, mutations in several TonB-dependent receptor genes have been identified in resistant isolates. nih.gov These include frameshift mutations in pirA and pirR, as well as nonsynonymous mutations in pfeA, cirA, and iutA. cmac-journal.ru Studies have shown that mutations in both the PirA and PiuA/D pathways are often required for high-level resistance. tmc.edubiorxiv.org For instance, the loss of a single transporter system, such as PirA or PiuA, may only lead to a moderate increase in the minimum inhibitory concentration (MIC), whereas mutations in both systems can result in significant resistance. tmc.edubiorxiv.org One study identified a deletion of 29 amino acids in the signal peptide of PiuA and a premature stop codon in PirA in a resistant isolate, leading to a 64-fold increase in the cefiderocol MIC. nih.gov Another isolate showed a 24-fold MIC increase due to a single amino acid substitution in PiuC. nih.gov

It is noteworthy that mutations in these TonB-dependent receptor genes have been found in clinical isolates collected even before the clinical introduction of cefiderocol, suggesting a predisposition to resistance development. tmc.eduhoustonmethodist.org

Table 1: Examples of Genetic Mutations in Siderophore Receptor Genes and their Impact on Cefiderocol Susceptibility in P. aeruginosa

Gene Type of Mutation Consequence Impact on Cefiderocol MIC Reference
pirA, pirR Frameshift Non-functional protein Increased resistance cmac-journal.ru
pfeA, cirA, iutA Nonsynonymous Altered protein function Increased resistance cmac-journal.ru
PiuA Deletion of 29 amino acids in signal peptide Impaired transport 64-fold increase (in combination with pirA mutation) nih.gov
PirA Premature stop codon Truncated, non-functional protein 64-fold increase (in combination with piuA mutation) nih.gov

Beyond direct mutations in receptor genes, resistance can also arise from the reduced expression or functional impairment of various outer membrane proteins involved in iron transport. nih.gov In carbapenem-resistant Acinetobacter baumannii, a significant decrease in the expression of multiple iron transport-related genes, including fiu, feoA, feoB, tonB, and exbB, was observed in non-susceptible isolates. dovepress.com This downregulation of the iron transporter system is thought to synergistically contribute to high-level cefiderocol resistance. dovepress.com

Similarly, in P. aeruginosa, mutations in genes like pirS, piR, piuB, and the exbB-exbD-tonB3 complex, all crucial for the bacterial iron transport system, have been linked to resistance. nih.gov The TonB-ExbB-ExbD complex is vital for energizing the TonB-dependent receptors, and its impairment can significantly reduce the uptake of siderophore-bound iron and, consequently, cefiderocol. researchgate.net

Beta-Lactamase-Mediated Hydrolysis and Evolutionary Adaptation

While cefiderocol is designed to be stable against many β-lactamases, certain enzyme variants can hydrolyze the drug, and bacteria can evolve these enzymes to enhance this capability under selective pressure. unifr.chnih.govoup.comnih.gov

Several specific β-lactamase variants have been implicated in reduced cefiderocol susceptibility. These include:

NDM (New Delhi Metallo-β-lactamase): NDM-type enzymes, particularly NDM-1 and NDM-5, have been shown to efficiently inactivate cefiderocol. nih.govjohnshopkins.edursc.orgscilit.com Increased expression and gene copy number of blaNDM-5 have been associated with the development of cefiderocol resistance during therapy. oup.comnih.govresearchgate.net

KPC (Klebsiella pneumoniae Carbapenemase): Variants of KPC that confer resistance to ceftazidime (B193861)/avibactam (B1665839) have also been associated with cross-resistance to cefiderocol. nih.govresearchgate.net The evolution of blaKPC-2, including gene amplification and mutations, plays a significant role in this resistance. nih.gov

AmpC: Mutations and deletions in the omega loop of AmpC enzymes can lead to reduced susceptibility. oup.comnih.gov

OXA-type: The novel carbapenem-hydrolyzing β-lactamase OXA-427 has been correlated with cefiderocol resistance. nih.gov

PER: PER-type ESBLs, such as PER-1 and PER-2, have also been shown to contribute to reduced susceptibility. nih.govnih.gov

Often, the presence of these β-lactamases alone is not sufficient to cause clinical resistance; it is the co-expression of multiple β-lactamases or their overexpression, frequently in combination with permeability defects, that leads to non-susceptibility. nih.gov

Table 2: Beta-Lactamase Variants Associated with Reduced Cefiderocol Susceptibility

Beta-Lactamase Class Specific Variants Bacterial Species Reference
Class B (Metallo-β-lactamase) NDM-1, NDM-5 Enterobacterales, P. aeruginosa nih.govjohnshopkins.edursc.orgscilit.comnih.gov
Class A (Serine Carbapenemase) KPC variants (ceftazidime/avibactam resistant) K. pneumoniae nih.govresearchgate.netnih.gov
Class C (Cephalosporinase) AmpC variants Enterobacter spp. nih.govoup.com
Class D (Oxacillinase) OXA-427 Enterobacterales nih.gov

Laboratory studies using directed evolution have demonstrated the potential for β-lactamases to adapt and develop increased resistance to cefiderocol. nih.govresearchgate.netbiorxiv.orgnih.gov In one such study, various β-lactamases, including KPC-2, CTX-M-15, NDM-1, CMY-2, and OXA-48, were subjected to error-prone PCR and selective plating with cefiderocol. oup.comnih.govresearchgate.netbiorxiv.orgnih.gov The results showed that with only one or two non-synonymous mutations, these enzymes could evolve to confer significantly higher levels of resistance. nih.govresearchgate.netbiorxiv.orgnih.gov

For instance, the expression of blaKPC-2, blaCMY-2, blaCTX-M-15, and blaNDM-1 initially reduced cefiderocol susceptibility by 4-, 16-, 8-, and 32-fold, respectively. nih.govresearchgate.netbiorxiv.orgnih.gov Through directed evolution, these enzymes evolved to provide even greater resistance. nih.govresearchgate.netbiorxiv.orgnih.gov This highlights the evolutionary plasticity of β-lactamases and their capacity to adapt to the selective pressure exerted by cefiderocol. nih.govresearchgate.netbiorxiv.org

The evolution of β-lactamases under cefiderocol pressure can lead to complex changes in susceptibility to other antibiotics, a phenomenon known as collateral susceptibility or cross-resistance. nih.govresearchgate.net The development of cefiderocol resistance is often associated with increased resistance to ceftazidime and the combination of ceftazidime/avibactam. oup.comnih.govresearchgate.net This is not surprising given the structural similarities between cefiderocol and ceftazidime. rsc.orgresearchgate.net

However, the evolutionary trade-offs can sometimes lead to increased susceptibility to other β-lactam drugs. nih.govresearchgate.net In P. aeruginosa, cross-resistance between cefiderocol and ceftolozane/tazobactam has been observed, but not necessarily with ceftazidime/avibactam or imipenem (B608078)/relebactam. researchgate.net This complex interplay of resistance patterns underscores the importance of understanding the specific β-lactamase variants present in a clinical isolate when selecting antibiotic therapy.

Role of Efflux Pump Overexpression in Resistance Development

Efflux pumps are membrane proteins that actively transport a variety of substrates, including antibiotics, out of the bacterial cell. The overexpression of these pumps can reduce the intracellular concentration of an antibiotic, contributing to resistance. While cefiderocol is recognized for its resilience against efflux, the overexpression of certain pumps, particularly in combination with other resistance mechanisms, can diminish its effectiveness. researchgate.netnih.gov

Contribution of RND (Resistance-Nodulation-Cell Division) Efflux Systems (e.g., MexAB-OprM, MexXY-OprM)

The Resistance-Nodulation-Cell Division (RND) family of efflux pumps is a major contributor to intrinsic and acquired multidrug resistance in Gram-negative bacteria. In Pseudomonas aeruginosa, the MexAB-OprM efflux system is involved in the intrinsic resistance to cefiderocol. researchgate.netbiorxiv.orgbiorxiv.org Studies using pump-deficient mutants have shown that the absence of mexAB-oprM leads to a significant increase in cefiderocol susceptibility. biorxiv.org

The MexXY-OprM system, another RND pump in P. aeruginosa, can also contribute to cefiderocol resistance. researchgate.netbiorxiv.org While deletion of mexXY alone may not significantly alter susceptibility, its overexpression, particularly in strains where MexAB-OprM is absent, can partially compensate and increase the minimum inhibitory concentration (MIC) of cefiderocol. researchgate.netbiorxiv.org In clinical isolates, the upregulation of MexXY-OprM has been identified as a key factor in strains exhibiting higher resistance to cefepime (B1668827), a structurally similar cephalosporin (B10832234). capes.gov.br

Gene Regulation and Transcriptional Modifications Affecting Efflux Pump Expression

The expression of RND efflux pumps is controlled by a complex network of regulatory genes. Mutations within these genes can disrupt normal regulation, leading to pump overexpression and antibiotic resistance. For the MexAB-OprM system in P. aeruginosa, mutations in regulatory genes such as mexR or nalD can lead to its overproduction, although this alone may only slightly affect cefiderocol MICs. researchgate.netresearchgate.net

Similarly, transcriptional control of the mexXY operon is managed by its repressor, mexZ. capes.gov.br Mutations in mexZ can lead to the derepression and subsequent overexpression of the MexXY-OprM pump. The Cpx two-component system, a signal transduction pathway that responds to envelope stress, has also been implicated. Mutations in the cpxS gene in P. aeruginosa can lead to increased expression of efflux pump genes like mexA. researchgate.net In Enterobacterales, mutations in the acrR regulatory gene, which controls the AcrAB-TolC efflux system, have been found in cefiderocol-resistant isolates. mdpi.com

Efflux System Component Regulator(s) Effect of Mutation/Deregulation Organism Example
MexAB-OprMmexR, nalDOverexpression of the efflux pumpPseudomonas aeruginosa
MexXY-OprMmexZOverexpression of the efflux pumpPseudomonas aeruginosa
AcrAB-TolCacrROverexpression of the efflux pumpEnterobacterales

Penicillin-Binding Protein (PBP) Structural Modifications and Target Site Mutations

Cefiderocol's primary mode of action is the inhibition of cell wall synthesis through binding to penicillin-binding proteins (PBPs), with PBP3 being its main target. mdpi.com Modifications to the structure of these essential enzymes can reduce the drug's binding affinity, representing a significant pathway to resistance. researchgate.netnih.gov

Amino Acid Substitutions and Structural Changes in Key PBPs (e.g., PBP3)

Mutations in the gene encoding PBP3 (ftsI) can lead to amino acid substitutions that alter the protein's structure and confer resistance. researchgate.net In E. coli, specific four-amino-acid insertions, such as YRIN or YRIK, near the active site of PBP3 have been associated with increased cefiderocol MICs. researchgate.netmdpi.com These insertions can create a structural barrier at the entrance of the active site cleft. frontiersin.org

In Acinetobacter baumannii, mutations involving PBP3 have also been implicated in cefiderocol resistance. nih.govasm.org While often not sufficient to cause resistance on their own, these PBP3 modifications, when combined with other mechanisms like the expression of certain β-lactamases or alterations in siderophore receptors, can lead to clinically significant resistance. mdpi.comresearchgate.net

PBP Modification Organism Observed Effect on Cefiderocol MIC Reference
YRIN/YRIK insertion in PBP3Escherichia coliTwo-fold to four-fold increase researchgate.netmdpi.com
Various mutations in PBP3Acinetobacter baumanniiContributes to resistance, especially with other mechanisms nih.govasm.org

Impact on Cefiderocol Tosilate Sulfate (B86663) Hydrate (B1144303) Binding Affinity and Catalytic Inactivation

Amino acid substitutions in PBPs can directly impair the binding of cefiderocol, reducing the efficiency of enzyme inhibition. nih.govnih.gov Structural studies on P. aeruginosa PBP3 reveal that while cefiderocol binds in the active site, its reaction efficiency is lower compared to other β-lactams like cefepime or meropenem (B701). nih.govrsc.org This suggests that even subtle changes to the active site could further diminish its already moderate inhibitory activity.

Mutations that alter the conformation of the active site can prevent the stable binding required for cefiderocol to acylate and inactivate the PBP enzyme. nih.gov This reduced binding affinity means a higher concentration of the drug is needed to achieve the same level of inhibition, translating to a higher MIC. nih.gov

Porin Channel Alterations and Reduced Outer Membrane Permeability

The outer membrane of Gram-negative bacteria is a significant barrier to many antibiotics. nih.gov While cefiderocol largely bypasses this barrier by using siderophore-mediated active transport, alterations in outer membrane porins can still contribute to resistance. nih.govresearchgate.net Porins are water-filled channels that allow the passive diffusion of small, hydrophilic molecules. nih.govnih.gov

A reduction in outer membrane permeability, caused by the loss or modification of major porin proteins like OmpF and OmpC in E. coli or their homologues in other bacteria, can contribute to cefiderocol resistance. researchgate.netnih.gov This mechanism is typically not sufficient to confer high-level resistance on its own but acts synergistically with other resistance determinants, such as β-lactamase production or efflux pump overexpression. nih.govresearchgate.net By slowing the passive influx of the drug, porin alterations can lower the periplasmic concentration of cefiderocol, giving other resistance mechanisms, like efflux pumps or β-lactamase enzymes, more time to act. mdpi.com

Loss, Downregulation, or Mutation of Outer Membrane Porins

While Cefiderocol's primary route of entry into Gram-negative bacteria is through active transport via iron uptake systems, passive diffusion through outer membrane porin channels still plays a role. dovepress.com Consequently, modifications to these porins can contribute to reduced susceptibility.

Research has identified that the loss, downregulation, or mutation of major outer membrane porins, such as OmpK35 and OmpK36 in Klebsiella pneumoniae and OmpC and OmpF in Enterobacter species, can lead to increased minimum inhibitory concentrations (MICs) of Cefiderocol. asm.org For instance, a frameshift mutation in the ompK35 gene has been directly linked to Cefiderocol resistance in K. pneumoniae. nih.gov Studies have shown that defects in ompK35 and/or ompK36 can result in a two- to four-fold increase in the MIC of Cefiderocol. mdpi.com In Pseudomonas aeruginosa, mutations in the oprD porin gene have also been associated with modest increases in Cefiderocol MICs. nih.gov

It is crucial to note that porin mutations alone are often insufficient to confer high-level clinical resistance. asm.org Instead, they typically act in concert with other resistance mechanisms, most notably the production of β-lactamase enzymes. asm.org A high percentage of Cefiderocol resistance (38.5% with MIC > 2 mg/L) has been reported in ESBL-producing Enterobacterales that also possess porin mutations. asm.org

Interplay Between Porin Permeability and Siderophore Uptake Mechanism

Cefiderocol's unique "Trojan horse" strategy involves chelating iron and utilizing the bacterium's own active iron transport systems, such as the CirA and Fiu receptors in E. coli and the PiuA system in P. aeruginosa, to gain entry into the periplasmic space. dovepress.commdpi.com This mechanism is designed to bypass resistance mediated by porin loss. nih.govmdpi.com

Mutations that impair the function of the siderophore receptors are a significant driver of Cefiderocol resistance. nih.govasm.org For example, mutations in the cirA and fiu genes in Enterobacterales and piuA and piuD in P. aeruginosa have been proven to contribute to resistance. nih.gov When these mutations in the primary uptake pathway occur alongside reduced porin permeability, a synergistic effect on resistance can be observed.

Multifactorial and Heteroresistance Mechanisms in Bacterial Populations

The emergence of Cefiderocol resistance is a clear example of the multifactorial nature of antibiotic resistance, where multiple genetic alterations work together to overcome the action of a drug. Furthermore, the phenomenon of heteroresistance, where a seemingly susceptible bacterial population contains a subpopulation of resistant cells, adds another layer of complexity.

Co-occurrence and Synergy of Multiple Resistance Determinants

Clinical evidence strongly indicates that Cefiderocol resistance is typically the result of a combination of different resistance mechanisms. nih.govnih.gov The most common and potent combination involves the co-expression of β-lactamase enzymes and defects in outer membrane permeability, which can be due to both porin alterations and mutations in siderophore receptors. nih.govdovepress.com

Several studies have highlighted the synergistic contribution of these determinants. For instance, the presence of New Delhi metallo-β-lactamase (NDM) or certain variants of Klebsiella pneumoniae carbapenemase (KPC) and AmpC β-lactamases, when combined with mutations in iron transport systems or porin loss, leads to clinically significant resistance. nih.govdovepress.commdpi.com Research on carbapenem-resistant Acinetobacter baumannii (CR-AB) has shown that the production of PER-1 β-lactamase, coupled with the downregulation of iron transporter systems and mutations in penicillin-binding proteins (PBPs), can synergistically confer high-level resistance to Cefiderocol. dovepress.com Similarly, in E. coli, the combination of NDM-5 expression with mutations in the ftsI (encoding PBP3) and cirA genes has been observed in resistant isolates. mdpi.com

The following table summarizes the key resistance mechanisms and their combined effects:

Resistance MechanismExamples of Affected Genes/ProteinsImpact on Cefiderocol SusceptibilitySynergistic Effect
Porin Alterations ompK35, ompK36 (K. pneumoniae), ompC, ompF (Enterobacter spp.), oprD (P. aeruginosa)Modest increase in MICHigh when combined with β-lactamases and/or siderophore receptor mutations.
Siderophore Receptor Mutations cirA, fiu (Enterobacterales), piuA, piuD (P. aeruginosa), pirA (A. baumannii)Significant increase in MICEnhanced resistance when co-occurring with other mechanisms.
β-Lactamase Production NDM, KPC variants, AmpC variants, PER-type, SHV-typeVariable, with some enzymes significantly increasing MICPotent resistance, especially when combined with permeability defects.
Target Modification ftsI (PBP3)Minimal to modest increase in MICContributes to overall resistance in a multifactorial context.

Genetic Epidemiology of Emerging Cefiderocol Tosilate Sulfate Hydrate Resistance

The prevalence of resistance is particularly high among isolates producing NDM-type metallo-β-lactamases. mdpi.comnih.gov Studies have shown non-susceptibility rates of 38.8% in NDM-producing Enterobacterales and 44.7% in NDM-producing A. baumannii. mdpi.comnih.gov There is also evidence of cross-resistance, with high rates of Cefiderocol resistance (36.6%) observed in ceftazidime/avibactam-resistant Enterobacterales. mdpi.comnih.gov

The phenomenon of heteroresistance, where a subpopulation of resistant cells exists within a susceptible population, is also a significant concern. asm.orgnih.gov This has been particularly noted in A. baumannii. nih.gov The presence of heteroresistance can lead to treatment failure as the resistant subpopulation can be selected for and amplified during therapy. asm.org Studies have identified heteroresistance in a notable percentage of clinical isolates, and whole-genome sequencing of such isolates has revealed mutations in TonB-dependent receptor genes like piuA. nih.govnih.gov The prevalence of heteroresistance has been reported to be around 7% in some studies of clinical Gram-negative isolates. nih.gov

The genetic background of resistant strains is also being investigated. For instance, high levels of Cefiderocol resistance have been reported in E. coli sequence type 167 (ST167) harboring the blaNDM-5 gene, often in combination with mutations in cirA and insertions in PBP3.

The following table provides a snapshot of the prevalence of Cefiderocol non-susceptibility in various bacterial groups:

Bacterial GroupOverall Non-Susceptibility (%)Non-Susceptibility in Carbapenem-Resistant Isolates (%)Key Associated Resistance Mechanisms
Enterobacterales 3.012.4NDM, KPC variants, Porin loss
P. aeruginosa 1.43.5PiuA/D mutations, AmpC variants
A. baumannii 8.813.2NDM, PER-type β-lactamases, Heteroresistance
S. maltophilia 0.4N/AN/A

Preclinical Pharmacodynamics and in Vitro Efficacy Studies

In Vitro Antimicrobial Activity Spectrum Against Resistant Pathogens

Cefiderocol (B606585) has shown significant in vitro activity against a range of multidrug-resistant (MDR) Gram-negative bacilli. nih.govoup.com Its novel mode of action, which involves binding to extracellular ferric iron and being actively transported into the periplasmic space via bacterial iron transport systems, contributes to its broad-spectrum efficacy. asm.orgasm.org Once in the periplasmic space, it inhibits cell wall synthesis by binding to penicillin-binding proteins. asm.orgmdpi.com

Activity Against Carbapenem-Resistant Enterobacterales (CRE)

Cefiderocol has demonstrated potent in vitro activity against Carbapenem-Resistant Enterobacterales (CRE). Studies have shown that a high percentage of CRE isolates are susceptible to cefiderocol. For instance, one study reported that 81.9% of 149 Enterobacterales strains had their growth inhibited at a minimal inhibitory concentration (MIC) of ≤2 mg/L. nih.govnih.gov The MIC50 and MIC90 values for Enterobacterales were reported to be 0.5 mg/L and 8 mg/L, respectively. nih.govnih.gov

Even in the presence of various carbapenemase enzymes, which are a common cause of resistance in CRE, cefiderocol often retains its activity. asm.org It has shown stability against serine-based carbapenemases (like KPC), metallo-β-lactamases (like NDM, VIM, and IMP), and OXA-type carbapenemases. mdpi.comasm.org For example, one study found that cefiderocol inhibited 96.6% of carbapenem-nonsusceptible Enterobacterales isolates at ≤4 mg/L. asm.org Another study highlighted that cefiderocol was the only agent active against CRE isolates carrying metallo-β-lactamase (MBL) or multiple carbapenemase genes, with susceptibility rates between 84.6% and 92.3%. asm.org However, resistance has been observed, particularly in isolates harboring NDM carbapenemases. nih.govnih.gov

Efficacy Against Multidrug-Resistant Pseudomonas aeruginosa

Cefiderocol exhibits robust in vitro efficacy against multidrug-resistant Pseudomonas aeruginosa. A study comparing cefiderocol to other antibiotics found its MIC90 values to be consistently lower against all tested strains. nih.govelsevierpure.com In a panel of 40 P. aeruginosa isolates, 77.5% were inhibited at an MIC of ≤2 mg/L, with MIC50 and MIC90 values of 1 mg/L and 8 mg/L, respectively. nih.govnih.gov

The potent activity of cefiderocol against P. aeruginosa is attributed to its ability to utilize the bacterium's iron transport systems, such as PiuA, for cell entry. asm.org Even strains resistant to other advanced β-lactam/β-lactamase inhibitor combinations, like ceftolozane-tazobactam, have shown susceptibility to cefiderocol. nih.govnih.gov One surveillance study from 2020-2022 found that over 97% of pediatric P. aeruginosa isolates were susceptible to cefiderocol. nih.gov For carbapenem-nonsusceptible P. aeruginosa, cefiderocol was the most potent agent, with MIC50/90 values of 0.12/0.25 mg/L. nih.gov

Activity Against Acinetobacter baumannii Complex and Stenotrophomonas maltophilia

Cefiderocol has demonstrated significant in vitro activity against the challenging pathogens Acinetobacter baumannii complex and Stenotrophomonas maltophilia. nih.govoup.com A study analyzing a collection of MDR Gram-negative bacilli found that 98% of all isolates, including these species, were inhibited by cefiderocol at ≤4 mg/L. nih.gov

Specifically for A. baumannii, a surveillance study from 2020-2022 showed that over 97% of pediatric isolates were susceptible to cefiderocol. nih.gov Against carbapenem-nonsusceptible A. baumannii, cefiderocol displayed better in vitro potency (MIC50/90, 0.25/1 mg/L; 95.7% susceptible) compared to other agents. nih.gov For S. maltophilia, cefiderocol has been reported as the most active agent in vitro, with one study showing 100% of pediatric isolates being susceptible. nih.govoup.com The MIC50 and MIC90 values for S. maltophilia were reported to be as low as 0.06/0.25 mg/L. nih.govoup.com

Methodologies for Minimum Inhibitory Concentration (MIC) Determination, particularly using Iron-Depleted Media

The determination of cefiderocol's Minimum Inhibitory Concentration (MIC) requires specific methodologies due to its unique mechanism of action. asm.orgnih.gov Accurate and reproducible MIC values that predict in vivo activity are obtained using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB). asm.orgnih.gov The rationale behind this is that iron transporters, which cefiderocol utilizes for entry into the bacterial cell, are upregulated in iron-depleted conditions, mimicking the in vivo environment of an infection. asm.orgnih.gov

Standard cation-adjusted Mueller-Hinton broth can yield higher and less reliable MIC values because the presence of iron reduces the expression of the transport systems cefiderocol depends on. nih.gov The Clinical and Laboratory Standards Institute (CLSI) has approved a method for preparing ID-CAMHB to standardize testing. nih.gov While broth microdilution with ID-CAMHB is the reference method, disk diffusion on standard Mueller-Hinton agar (B569324) is also used, as the iron is thought to be sufficiently bound in the agar, creating an iron-limited environment. asm.orgnih.gov The development of other testing methods, such as gradient diffusion strips and automated systems, has been more challenging. nih.gov

Anti-Biofilm Activity Research of Cefiderocol Tosilate Sulfate (B86663) Hydrate (B1144303)

Biofilms are structured communities of bacteria that are notoriously difficult to treat with conventional antibiotics. Cefiderocol has shown promise in its ability to act against these resilient bacterial structures.

Efficacy Against Biofilm Formation in Multidrug-Resistant Gram-Negative Pathogens

Research has demonstrated that cefiderocol possesses significant anti-biofilm activity against various multidrug-resistant Gram-negative pathogens. nih.govelsevierpure.comasm.org In a comparative study, cefiderocol was more effective at reducing P. aeruginosa biofilm (93% reduction) than other commonly used antibiotics (49% to 82% reduction). nih.govelsevierpure.com It was also found to be as effective or superior to comparator antibiotics in reducing biofilms of other pathogens, with a trend towards greater reduction with increased antibiotic concentration. nih.govelsevierpure.comasm.org

A multicenter study investigating the anti-biofilm capacity of cefiderocol against clinical strains of P. aeruginosa, A. baumannii, and K. pneumoniae found that while susceptibility was reduced in the biofilm state, cefiderocol still exerted a significant effect. mdpi.com The study, which defined the minimum biofilm inhibitory concentration (MBIC) as a ≥50% reduction in metabolic activity, reported an MBIC50 of 64 mg/L for the tested strains. mdpi.com When treated with 8 mg/mL of cefiderocol, the most significant reductions were observed in cell viability and the extracellular matrix, particularly for P. aeruginosa. mdpi.com This suggests that cefiderocol's unique iron-scavenging mechanism may provide an advantage in the iron-limited environment of a biofilm. nih.govelsevierpure.comasm.org

In Vitro Combination Studies with Other Antibacterial Agents

The potential for synergistic or additive effects when combining cefiderocol with other antibacterial agents has been explored to enhance efficacy, particularly against highly resistant bacterial strains. These studies often employ checkerboard assays or time-kill analyses to determine the nature of the interaction.

Several studies have demonstrated synergistic interactions between cefiderocol and other β-lactams or β-lactamase inhibitors. Against carbapenem-resistant Enterobacterales (CRE) and carbapenem-resistant Acinetobacter baumannii (CR-Ab) strains, cefiderocol showed a synergistic effect when combined with fosfomycin (B1673569) and ceftazidime-avibactam. nih.govnih.govconsensus.app For a carbapenem-resistant Pseudomonas aeruginosa (CR-Pa) strain, the combination of cefiderocol and ampicillin-sulbactam was found to be effective. nih.govnih.govconsensus.app Another study confirmed strong synergistic interactions between cefiderocol and avibactam (B1665839) against CRE isolates, and the cefiderocol/sulbactam (B1307) combination was highly active against CRE, CR-Pa, and CR-Ab. mdpi.com

Combinations with non-β-lactam antibiotics have also been investigated. Against a collection of extensively drug-resistant (XDR) and pandrug-resistant (PDR) A. baumannii isolates, cefiderocol demonstrated high rates of synergy with ceftazidime-avibactam (100% of strains) and sulbactam-durlobactam (95.2% of strains). biorxiv.orgresearchgate.net Significant synergy was also observed with amikacin (B45834) (66.7%), doxycycline (B596269) (61.9%), and sulbactam (52.4%). biorxiv.org The combination of cefiderocol and meropenem (B701) has also shown synergistic effects against cefiderocol-non-susceptible A. baumannii and other carbapenem-resistant isolates. nih.govnih.gov

The table below summarizes the findings from various in vitro studies on the synergistic and additive effects of cefiderocol in combination with other antibiotics.

Combination AgentTarget Pathogen(s)Observed InteractionReference
FosfomycinCRE, CR-AbSynergy nih.govnih.gov
Ceftazidime-avibactamCRE, CR-Ab, CR-Pa, XDR/PDR A. baumanniiSynergy nih.govnih.govbiorxiv.orgresearchgate.net
Ampicillin-sulbactamCR-PaSynergy nih.govnih.gov
AvibactamCRESynergy mdpi.com
SulbactamCRE, CR-Pa, CR-Ab, XDR/PDR A. baumanniiSynergy mdpi.combiorxiv.org
TazobactamCRE, CR-PaSynergy mdpi.com
Sulbactam-durlobactamXDR/PDR A. baumanniiSynergy biorxiv.orgresearchgate.net
AmikacinXDR/PDR A. baumanniiSynergy biorxiv.org
DoxycyclineXDR/PDR A. baumanniiSynergy biorxiv.org
MeropenemCarbapenem-resistant isolates, P. aeruginosa biofilmSynergy nih.govnih.gov
Imipenem (B608078)P. aeruginosa biofilmSynergy nih.gov

The combination of cefiderocol with bacteriophages (phages) represents an innovative approach to combat multidrug-resistant bacterial infections, including those involving biofilms. In vitro studies have demonstrated that this combination can lead to synergistic antibacterial effects.

A key finding is that the presence of phages can significantly reduce the minimum inhibitory concentration (MIC) of cefiderocol. One study reported that when combined with phages, the cefiderocol MIC was reduced by 2- to 64-fold against various Gram-negative bacteria. nih.govnih.gov This indicates a potent synergistic interaction between the two agents against planktonic bacteria. nih.govnih.gov

The enhanced efficacy of the combination therapy is particularly notable against bacterial biofilms. In studies evaluating the effect on established biofilms using colony-forming unit (CFU) counts, the combination of cefiderocol and phages consistently demonstrated superior performance compared to either agent alone. nih.govnih.gov For example, against Acinetobacter baumannii biofilms, the combination therapy led to a significant reduction in CFU counts compared to monotherapy with either cefiderocol or phages. nih.gov In some cases, particularly with Klebsiella pneumoniae and certain A. baumannii strains, the combination resulted in the complete eradication of the biofilm. nih.govnih.gov

A clinical case report of a patient with a drug-resistant P. aeruginosa cranial osteomyelitis also highlighted the potential of this combination therapy. While some improvement was noted with cefiderocol alone, sustained local and systemic improvement was achieved only after the addition of phage therapy, suggesting a possible synergistic effect in a clinical setting. nih.gov The theory is that phages and antibiotics can work together, with the potential for bacteria that develop resistance to phages to become more susceptible to the antibiotic, and vice versa. nih.gov

These findings underscore the potential of combining cefiderocol with bacteriophages as a promising strategy to enhance the treatment of challenging infections caused by multidrug-resistant Gram-negative bacteria, especially those associated with biofilms. nih.govnih.gov

Preclinical In Vivo Efficacy Studies in Animal Models

The neutropenic murine thigh infection model is a standard preclinical tool used to evaluate the in vivo efficacy of antibiotics and to determine the pharmacokinetic/pharmacodynamic (PK/PD) index that best predicts their antibacterial effect. Cefiderocol has been extensively studied using this model against a wide range of Gram-negative pathogens.

In these studies, the key PK/PD parameter that correlates with the efficacy of cefiderocol is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC). nih.govresearchgate.net The MIC values used for these correlations are determined under iron-deficient conditions, which mimics the environment in the host and is crucial for the "Trojan horse" mechanism of cefiderocol. nih.govresearchgate.net

Studies have demonstrated the potent efficacy of cefiderocol against various Enterobacteriaceae, P. aeruginosa, Acinetobacter baumannii, and Stenotrophomonas maltophilia, including carbapenem-resistant strains. nih.govnih.gov The %fT>MIC required to achieve a 1-log₁₀ reduction in bacterial burden (stasis) was found to be largely consistent across different bacterial species. For example, the mean %fT>MIC for a 1-log₁₀ kill against Enterobacteriaceae and P. aeruginosa was approximately 73-77%. nih.govresearchgate.net

A study evaluating humanized exposures of cefiderocol against a diverse set of 93 Gram-negative isolates confirmed that efficacy was achieved against strains with MICs of ≤4 µg/mL. nih.gov In comparative studies, humanized exposures of cefiderocol produced antibacterial effects similar to those of cefepime (B1668827) and meropenem against susceptible pathogens, while also demonstrating activity against many multidrug-resistant isolates that were resistant to the comparators. nih.gov

Furthermore, in a 72-hour murine thigh infection model comparing humanized exposures of cefiderocol and ceftolozane/tazobactam against difficult-to-treat resistant P. aeruginosa, cefiderocol was superior in the rate and extent of bacterial killing and led to a greater degree of bacterial eradication. tandfonline.com However, some studies have noted that strains carrying certain resistance mechanisms, such as KPC or NDM carbapenemases, may show reduced susceptibility to cefiderocol in this in vivo model, particularly with high bacterial inoculums. frontiersin.org

Similar to the thigh infection model, the neutropenic murine lung infection model has been used to assess the in vivo efficacy of cefiderocol for respiratory tract infections. These studies confirm the findings from the thigh model, demonstrating that %fT>MIC, calculated using MICs from iron-depleted media, is the predictive PK/PD parameter. nih.govresearchgate.netoup.com

Cefiderocol has shown potent efficacy against various Gram-negative bacilli in the lung infection model. The required %fT>MIC for a 1-log₁₀ CFU reduction was found to be similar to that in the thigh model for several pathogens. The mean %fT>MIC values for a 1-log₁₀ reduction were 64.4% for Enterobacteriaceae, 70.3% for P. aeruginosa, 88.1% for A. baumannii, and 53.9% for S. maltophilia. nih.govresearchgate.net These results indicate that cefiderocol is effective against these pathogens irrespective of the infection site in these models. nih.govoup.com

In a specific neutropenic murine lung infection model caused by S. maltophilia, cefiderocol demonstrated significant bactericidal activity, whereas comparator agents like meropenem, ceftazidime (B193861), and ciprofloxacin (B1669076) showed no significant activity. researchgate.net Likewise, against meropenem-resistant Achromobacter xylosoxidans, cefiderocol showed significant bactericidal effects compared to untreated controls. researchgate.net These preclinical data support the use of cefiderocol for treating hospital-acquired and ventilator-associated pneumonia caused by susceptible Gram-negative bacteria. frontiersin.org

Pharmacodynamic Target Attainment in Animal Infection Models (e.g., %T>MIC)

The pharmacokinetic/pharmacodynamic (PK/PD) index that best correlates with the efficacy of cefiderocol is the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT>MIC). nih.govoup.com This has been consistently demonstrated in various preclinical infection models, including neutropenic murine thigh and lung infection models. oup.comnih.govasm.org These studies are crucial for predicting clinical success and establishing appropriate dosing regimens.

Dose fractionation studies in murine thigh infection models infected with Pseudomonas aeruginosa have confirmed that %fT>MIC is a better predictor of cefiderocol's in vivo efficacy compared to other PK/PD parameters like the maximum free drug concentration to MIC ratio (fCmax/MIC) or the area under the concentration-time curve to MIC ratio (fAUC/MIC). nih.govresearchgate.net

The magnitude of the %fT>MIC required for a bactericidal effect, typically defined as a 1-log10 reduction in colony-forming units (CFU), has been determined in several animal models against a variety of Gram-negative pathogens, including carbapenem-resistant strains. nih.govasm.org

Murine Thigh Infection Model:

In the neutropenic murine thigh infection model, the mean %fT>MIC required for a 1-log10 reduction in bacterial load against ten strains of Enterobacteriaceae was 73.3%. nih.govasm.org For three strains of Pseudomonas aeruginosa, the required mean %fT>MIC was 77.2%. nih.govasm.org Studies using humanized cefiderocol exposures in this model showed that against 95 Gram-negative isolates, bacterial stasis or a ≥1-log reduction was achieved in a significant percentage of isolates with MICs of ≤4 μg/mL: 77% of Enterobacteriaceae, 88% of Acinetobacter baumannii, and 85% of Pseudomonas aeruginosa. nih.gov However, for isolates with MICs of ≥8 μg/mL, this level of efficacy was observed in only 8% of the strains. nih.gov

Murine Lung Infection Model:

Similar efficacy has been demonstrated in neutropenic murine lung infection models. The mean %fT>MIC of cefiderocol required for a 1-log10 CFU reduction was found to be:

Chemical Synthesis and Structure Activity Relationship Sar Studies of Cefiderocol Tosilate Sulfate Hydrate

Synthetic Methodologies and Chemical Pathways

The synthesis of cefiderocol (B606585) is a complex, multi-step process that involves the careful construction of its core components and their subsequent linkage. A convergent approach is often employed, where the catechol-containing fragment and the β-lactam core are synthesized separately and then joined. chemicalbook.com

Key Precursors and Intermediate Compounds in Cefiderocol Tosilate Sulfate (B86663) Hydrate (B1144303) Synthesis

The synthesis of cefiderocol relies on several key precursors and intermediates. chemicalbook.comthieme-connect.comthieme-connect.com The construction of the β-lactam subunit often starts with an aminothiazole derivative, a structure also found in other β-lactam antibiotics like ceftazidime (B193861) and aztreonam (B1666516). chemicalbook.com This is then reacted with a cephalosporin (B10832234) core, which is typically obtained through semi-synthesis from a fermentation precursor. chemicalbook.com

A critical part of the synthesis is the preparation of the protected catechol fragment. chemicalbook.com This process may begin with a substituted benzaldehyde, which undergoes a series of reactions including chlorination, demethylation to form the catechol, and protection of the hydroxyl groups, often as p-methoxybenzyl (PMB) ethers. chemicalbook.com The protected catechol is then oxidized to a benzoic acid, which is activated for subsequent coupling reactions. chemicalbook.com

The final stages of the synthesis involve the quaternization of a pyrrolidine (B122466) derivative with the catechol fragment and subsequent linkage to the cephalosporin core. chemicalbook.com This is followed by deprotection steps to yield the final active molecule. chemicalbook.comirjmets.com

Key Synthetic Fragments of Cefiderocol:

FragmentDescriptionReference
Fragment AA commercially available starting material. thieme-connect.com
Fragment BA commercially available starting material. thieme-connect.com
Fragment FA key component in the construction of Cefiderocol. thieme-connect.com

Strategies for Siderophore Moiety Conjugation and C-3 Side Chain Introduction

The conjugation of the siderophore moiety and the introduction of the C-3 side chain are pivotal steps in the synthesis of cefiderocol. nih.gov The siderophore, a chlorocatechol group, is attached to the end of the C-3 side chain. researchgate.netresearchgate.net This is achieved by linking the catechol fragment to a pyrrolidine ring, which is then connected to the cephalosporin core. chemicalbook.com

The C-3 side chain itself is crucial for the molecule's activity. It includes a pyrrolidinium (B1226570) group, similar to that in cefepime (B1668827), which enhances antibacterial activity and stability against β-lactamases. researchgate.netnih.govresearchgate.net The linkage of these components is carefully orchestrated to ensure the final compound possesses the desired three-dimensional structure for biological activity.

Role of the Catechol Moiety in Siderophore Activity and Iron Chelation

The catechol moiety is the cornerstone of cefiderocol's siderophore activity, enabling it to chelate ferric iron (Fe³⁺) and exploit bacterial iron transport systems. researchgate.netnih.govnih.gov

Importance of Specific Hydroxyl Groups for Ferric Iron Binding

The two hydroxyl groups on the catechol ring are essential for its iron-chelating ability. nih.govnih.gov These groups form a stable complex with ferric iron, mimicking the natural siderophores that bacteria use to acquire this essential nutrient. researchgate.netnih.gov This chelation is a prerequisite for the active transport of cefiderocol into the bacterial periplasmic space. researchgate.net

Impact of Catechol Substitutions on Biological Activity

Modifications to the catechol moiety can significantly impact the biological activity of cefiderocol. For instance, replacing one of the hydroxyl groups with a methoxy (B1213986) group results in a compound with reduced antibacterial activity. researchgate.netnih.govnih.gov This is because the methoxy derivative is unable to effectively chelate iron and is therefore not efficiently transported into bacterial cells. researchgate.netnih.govnih.gov The presence of a chlorine atom on the catechol ring also influences the molecule's potency. thieme-connect.comthieme-connect.com

Structural Features Conferring Beta-Lactamase Stability

Comparison of Side Chains with Other Cephalosporins (e.g., Ceftazidime, Cefepime)

The unique structure of cefiderocol incorporates features from both ceftazidime and cefepime, but with a critical modification at the C-3 side chain that confers its novel mechanism of action. oup.comnih.gov The C-7 side chain of cefiderocol is identical to that of ceftazidime, featuring a carboxypropoxyimino group and an aminothiazole ring. rsc.org This specific side chain is known to provide potent antipseudomonal activity and allows for penetration across the outer membrane of Gram-negative bacteria. rsc.orgresearchgate.net

Like cefepime, cefiderocol possesses a pyrrolidinium group on its C-3 side chain, which contributes to its stability against β-lactamases and enhances its antibacterial activity. oup.comresearchgate.net However, the most significant distinction in cefiderocol's structure is the addition of a chlorocatechol moiety to the end of the C-3 side chain. oup.comresearchgate.net This catechol group functions as a siderophore, a molecule that chelates iron. oup.com This allows cefiderocol to mimic natural siderophores and be actively transported into the bacterial periplasmic space via the bacteria's own iron uptake systems, a mechanism often described as a "Trojan horse" strategy. apub.krnih.gov This active transport mechanism enables cefiderocol to achieve higher concentrations within the bacterial cell and bypass resistance mechanisms such as porin channel mutations. apub.krnih.gov In contrast, ceftazidime and cefepime rely on passive diffusion through porin channels to enter bacterial cells. rsc.org

CephalosporinC-7 Side ChainC-3 Side Chain CoreKey C-3 Side Chain FeatureMechanism of Bacterial Entry
Cefiderocol Aminothiazole ring with carboxypropoxyimino group (identical to Ceftazidime)Pyrrolidinium group (similar to Cefepime)Chlorocatechol siderophore moietyActive transport via iron uptake systems
Ceftazidime Aminothiazole ring with carboxypropoxyimino groupPyridinium groupN/APassive diffusion via porin channels
Cefepime Aminothiazole ring with methoxyimino groupPyrrolidinium groupN/APassive diffusion via porin channels
Table 1. Comparison of Side Chain Features and Entry Mechanisms for Cefiderocol, Ceftazidime, and Cefepime.

Contribution of Specific Chemical Moieties to Hydrolytic Stability

The structural integrity of cefiderocol in the presence of hydrolytic enzymes, particularly β-lactamases, is a key factor in its antibacterial efficacy. Several chemical moieties contribute to this stability. The side chains at both the C-3 and C-7 positions are designed to protect the core β-lactam ring from degradation. apub.kr

The C-7 side chain, which is similar to that of ceftazidime, provides stability against a wide range of β-lactamases. oup.com The aminothiazole, oxime, and dimethyl groups on this chain are crucial for this protective effect. researchgate.net Furthermore, the combination of a cephalosporin core with the catechol moiety on the C-3 side chain appears to confer enhanced stability against hydrolysis by many β-lactamases, including extended-spectrum β-lactamases (ESBLs) and various carbapenemases. nih.gov Cefiderocol has demonstrated structural stability against both serine- and metallo-β-lactamases. oup.comresearchgate.net The pyrrolidinium group at the C-3 position, also found in cefepime, further enhances this stability. oup.comresearchgate.net This multi-faceted structural defense allows cefiderocol to remain intact and exert its antibacterial action even in the presence of enzymes that would typically inactivate other cephalosporins.

Structure-Activity Relationship (SAR) Mapping for Derivative Development

Correlating Structural Modifications with Changes in Antibacterial Potency and Spectrum

Structure-activity relationship (SAR) studies have been instrumental in optimizing the potent and well-balanced antibacterial activity of cefiderocol. nih.govresearchgate.net Research has shown that modifications to both the C-7 and C-3 side chains are critical for its efficacy against multidrug-resistant Gram-negative bacteria. oup.comnih.gov

The catechol moiety at the C-3 side chain is the cornerstone of cefiderocol's "Trojan horse" mechanism. SAR studies confirm that this group is essential for chelating iron and facilitating active transport into bacterial cells. oup.com Any modification that impairs this iron-chelating ability, such as converting it to a methoxy form, results in a significant reduction in antibacterial activity because the molecule is no longer transported efficiently into the bacteria. oup.com

The C-7 side chain, with its aminothiazole and carboxypropoxyimino groups, is vital for potent antibacterial activity, permeability through the outer membrane, and stability against β-lactamase hydrolysis. researchgate.netapub.kr SAR studies involving modifications of this side chain have aimed to enhance the balance of these properties. Cefiderocol emerged as a lead compound from these studies, demonstrating superior, well-balanced activities against a wide array of multidrug-resistant Gram-negative pathogens, including carbapenem-resistant strains. nih.govresearchgate.net

Design Principles for Overcoming Specific Resistance Mechanisms through Chemical Modification

The development of cefiderocol derivatives is guided by SAR principles aimed at overcoming key bacterial resistance mechanisms. A primary design principle is to exploit and enhance the siderophore-mediated uptake to circumvent resistance caused by porin channel loss or efflux pump upregulation, which commonly affect other β-lactams. apub.krnih.gov By designing derivatives that effectively utilize the bacteria's iron transport systems, it is possible to achieve high periplasmic concentrations, bypassing these resistance pathways. rsc.org

Another crucial design strategy involves modifying the molecular structure to enhance stability against an even broader range of β-lactamases, including potent metallo-β-lactamases (MBLs). oup.com Although cefiderocol has good stability, the emergence of MBLs like NDM-1, which can hydrolyze it, highlights the need for next-generation designs. rsc.org Future modifications could focus on altering the C-7 side chain to further sterically hinder the active sites of these enzymes.

Furthermore, SAR can guide the design of molecules less susceptible to resistance development. This includes creating derivatives that can overcome mutations in the iron transporter proteins that bacteria may develop. nih.govnih.gov Additionally, there is potential for combining future cefiderocol derivatives with β-lactamase inhibitors. For instance, resistance mediated by certain serine β-lactamases can be reversed by inhibitors like avibactam (B1665839), suggesting that combination therapies could be a viable strategy to overcome specific resistance profiles. nih.gov

Advanced Analytical Methodologies in Cefiderocol Tosilate Sulfate Hydrate Research

Quantification of Cefiderocol (B606585) Tosilate Sulfate (B86663) Hydrate (B1144303) in Research Matrices

Accurate quantification of cefiderocol is fundamental to understanding its behavior in preclinical and in vitro research models. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has emerged as the gold standard for this purpose due to its high sensitivity, specificity, and robustness.

The development of a reliable LC-MS/MS method for cefiderocol quantification involves several critical steps. A typical method uses a simple protein precipitation step for sample clean-up, often with acetonitrile (B52724) or methanol, to remove larger molecules from the matrix (e.g., plasma). rsc.orgnih.gov This is followed by chromatographic separation and mass spectrometric detection.

Chromatography: Reversed-phase chromatography is commonly employed, utilizing C18 columns to separate cefiderocol from other sample components. nih.govnih.gov A gradient elution with a mobile phase consisting of an aqueous component (like water with formic acid or ammonium (B1175870) formate) and an organic component (such as acetonitrile or methanol) is used to achieve efficient separation and a sharp peak shape within a short analysis time, often under 5 minutes. rsc.orgnih.govnih.govresearchgate.net

Mass Spectrometry: Detection is typically performed using a triple quadrupole mass spectrometer operating in the positive electrospray ionization (ESI+) mode. nih.govnih.gov Quantification is achieved through Multiple Reaction Monitoring (MRM), which involves monitoring a specific precursor ion-to-product ion transition for cefiderocol and its stable isotope-labeled internal standard (like [²H₈]-cefiderocol or [²H₁₂]-cefiderocol). nih.govrsc.org This ensures high selectivity and minimizes interference from the sample matrix.

Validation: Method validation is performed according to guidelines from regulatory bodies like the European Medicines Agency (EMA) to ensure reliability. nih.govresearchgate.net Key validation parameters include:

Specificity and Selectivity: The ability to differentiate and quantify the analyte in the presence of other components in the sample. nih.gov

Linearity: Establishing a calibration curve over a clinically and pharmacologically relevant concentration range, for example, 1-200 mg/L. nih.gov

Accuracy and Precision: Intra-day and inter-day precision and accuracy are assessed at multiple concentration levels to ensure the method is reproducible. Accuracy is typically expected to be within 94-101%. rsc.orgrsc.org

Limit of Quantification (LOQ): The lowest concentration that can be measured with acceptable accuracy and precision. Sensitive methods achieve LOQs as low as 0.02 mg/L. rsc.org

Matrix Effect and Recovery: Assessing the influence of the sample matrix on ionization and the efficiency of the extraction process. nih.govrsc.org

ParameterTypical Method and FindingsSource(s)
Sample Preparation Protein precipitation with acetonitrile or methanol. rsc.orgnih.gov
Chromatography Reversed-phase LC with a C18 column; gradient elution. nih.govnih.gov
Mobile Phase Water and acetonitrile/methanol with additives like formic acid. rsc.orgnih.gov
Run Time Typically < 5 minutes. nih.govnih.govresearchgate.net
Detection Triple quadrupole MS/MS with positive ESI in MRM mode. nih.govnih.gov
Linear Range e.g., 0.0025–50 mg/L or 1-200 mg/L. rsc.orgnih.gov
Accuracy Typically between 94% and 101%. rsc.orgrsc.org
Recovery Ranged from 76.3% to 106%. nih.govrsc.org

Validated LC-MS/MS methods are crucial for preclinical pharmacokinetic (PK) research, providing essential data on the absorption, distribution, metabolism, and excretion (ADME) of cefiderocol. These studies are foundational for understanding the drug's behavior before human trials.

In murine thigh and lung infection models, dose-fractionation studies have utilized these quantitative methods to determine that the pharmacodynamic (PD) efficacy of cefiderocol is best predicted by the percentage of the dosing interval during which the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC). nih.gov Studies in healthy human subjects have shown that cefiderocol exhibits linear pharmacokinetics and is primarily eliminated via unchanged excretion in the urine. nih.govnih.govseq.es

LC-MS/MS has been used to measure cefiderocol concentrations in various biological matrices, including:

Plasma: To determine key PK parameters like maximum concentration (Cmax), area under the concentration-time curve (AUC), clearance, and half-life. nih.govnih.gov

Urine and Feces: To quantify excretion pathways. Studies show that approximately 90.6% of a dose is recovered as unchanged cefiderocol in the urine, with metabolism being a minor elimination route. nih.gov

Epithelial Lining Fluid and Alveolar Macrophages: To assess lung penetration, which is critical for treating pneumonia. nih.govnih.gov

Microdialysate: To measure unbound, pharmacologically active drug concentrations in specific tissues, such as the brain, in animal models. nih.gov

These applications in animal and in vitro systems provide a comprehensive understanding of cefiderocol's pharmacokinetic profile, guiding further research.

Spectroscopic and Physico-Chemical Characterization in Research

Detailed characterization of the cefiderocol molecule is essential for confirming its identity, structure, and purity. This is achieved through a combination of spectroscopic and physico-chemical techniques.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of complex organic molecules like cefiderocol. springernature.com While specific proprietary research data is not publicly detailed, the application of standard NMR techniques would be essential to confirm the intricate structure of the molecule.

The structure of cefiderocol is known to feature a cephalosporin (B10832234) core with side chains resembling both ceftazidime (B193861) and cefepime (B1668827), and a unique chlorocatechol group on the C-3 side chain that acts as a siderophore. nih.govnih.gov

NMR analysis would involve:

One-dimensional (1D) NMR: ¹H NMR would reveal the chemical shifts, integration, and coupling patterns of all hydrogen atoms, while ¹³C NMR would identify all unique carbon environments within the molecule. This helps to identify key functional groups like the aminothiazole ring, the carboxypropanoxyimino group, and the distinct aromatic signals of the chlorocatechol moiety. springernature.comresearchgate.net

Mass spectrometry (MS) is a primary technique for determining the molecular weight of cefiderocol and assessing its purity. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. nih.gov

In tandem mass spectrometry (LC-MS/MS) analyses, the mass of the protonated molecule [M+H]⁺ is observed, directly confirming the molecular weight. For cefiderocol, a protonated molecule at a mass-to-charge ratio (m/z) of 751.8 has been reported. nih.gov The fragmentation pattern (product ion spectrum) obtained via MS/MS provides further structural confirmation and is used for selective quantification. nih.gov

Purity assessment is also a key application. During method development and sample analysis, LC-MS can detect and identify impurities and metabolites. nih.gov For instance, in a human ADME study, radiolabeled [¹⁴C]-cefiderocol with a chemical purity of 100% and radiochemical purity of 98.5% was used, and subsequent analysis of plasma samples showed that the parent drug accounted for 92.3% of the total radioactivity, with the rest being minor metabolites. nih.gov This demonstrates the power of mass spectrometry in distinguishing the parent compound from related substances, thereby ensuring the purity of reference standards and quantifying the compound in complex matrices. nih.gov

Standardized In Vitro Susceptibility Testing Methods for Research

Determining the in vitro activity of cefiderocol against clinically relevant bacteria requires highly standardized susceptibility testing methods. The unique iron-dependent mechanism of bacterial entry for cefiderocol presents specific challenges not encountered with other beta-lactams. asm.orgasm.org

The reference method for determining the Minimum Inhibitory Concentration (MIC) of cefiderocol is broth microdilution (BMD) . oup.com Crucially, this must be performed using iron-depleted cation-adjusted Mueller-Hinton broth (ID-CAMHB) . asm.orgasm.orgclsi.org The depletion of iron in the medium is necessary to mimic the iron-limited conditions in a human host, which induces the expression of bacterial iron transporters that cefiderocol utilizes for entry into the periplasmic space. asm.org Using standard, non-iron-depleted broth can lead to falsely elevated and non-reproducible MIC values. oup.com

Several alternative methods have been developed and evaluated for use in clinical and research laboratories, with varying levels of agreement with the reference BMD method.

MethodPrincipleMedia RequirementKey ConsiderationsSource(s)
Broth Microdilution (BMD) Serial two-fold dilutions of cefiderocol in broth are inoculated with bacteria to find the lowest concentration that inhibits visible growth.Iron-Depleted Cation-Adjusted Mueller-Hinton Broth (ID-CAMHB).Gold standard reference method. ID-CAMHB can be difficult to prepare or procure for some labs. asm.orgoup.comclsi.org
Disk Diffusion (DD) A paper disk impregnated with a set amount of cefiderocol (30 µg) is placed on an agar (B569324) plate. The diameter of the zone of growth inhibition is measured.Standard Mueller-Hinton Agar (MHA).A robust and easy-to-perform alternative. Does not require special iron-depleted agar. An area of technical uncertainty (ATU) exists where results may require confirmation by an MIC method. asm.orgasm.orgoup.com
Gradient Strips (e.g., E-test) A plastic strip with a predefined gradient of cefiderocol is placed on an inoculated agar plate. The MIC is read where the elliptical zone of inhibition intersects the strip.Standard Mueller-Hinton Agar (MHA).Shows good concordance with the reference method for some organisms like P. aeruginosa but may be less reliable for others. Can be more useful than DD in routine practice as it provides a direct MIC value. nih.govmdpi.comresearchgate.net
Commercial BMD Panels Lyophilized or pre-prepared panels containing serial dilutions of cefiderocol in ID-CAMHB.Provided in the panel.Offer a more convenient alternative to preparing BMD plates in-house. Performance can vary by manufacturer and bacterial species. oup.comnih.gov

Organizations like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) provide standardized methodologies and interpretive criteria (breakpoints) for these tests to ensure that results are reproducible and clinically relevant. asm.orgoup.comnih.gov Research studies comparing these methods often find high categorical agreement, but discrepancies can occur, particularly for Acinetobacter baumannii. asm.orgnih.gov

Methodological Considerations for Reproducibility and Inter-Laboratory Comparability

Ensuring the reproducibility and comparability of Cefiderocol susceptibility testing results across different laboratories is a significant challenge that requires strict adherence to standardized procedures. nih.govclsi.org The accuracy of these results can be markedly impacted by several factors, including iron concentration in the media, inoculum preparation, and variations between manufacturers of media and disks. clsi.org

Key considerations for achieving reproducible results include:

Standardized Media Preparation: The CLSI has provided a method for preparing ID-CAMHB, which is critical for BMD testing. nih.gov However, even with standardized protocols, variability in results can occur. mdpi.com Commercial systems like the ComASP® Cefiderocol microdilution panel, which includes ID-CAMHB, aim to reduce this variability. asm.orgresearchgate.net

Inoculum Effect: The density of the bacterial inoculum can influence MIC values. Therefore, strict adherence to standardized inoculum sizes is necessary to ensure consistent results. nih.gov

Endpoint Reading: Reading MIC endpoints for Cefiderocol can be challenging due to a phenomenon known as trailing, which is characterized by faint growth across multiple wells. nih.govmdpi.com The CLSI and EUCAST provide guidance on how to interpret these results, recommending that the MIC be read as the first well with a significant reduction in growth compared to the control. mdpi.compaho.org Different reading methods, such as the "CLSI read" versus the "ComASP read," can yield different categorical agreements, highlighting the need for a unified approach. asm.orgresearchgate.net

Commercial Test Variations: While several commercial tests for Cefiderocol MIC determination have been developed, concerns about their accuracy and reproducibility have been raised. mdpi.com Some systems have even been withdrawn from the market due to reliability issues. oup.commdpi.com This underscores the importance of ongoing validation and quality control.

Inter-Laboratory Proficiency: Multi-site studies are crucial for assessing and improving inter-laboratory precision. One such study evaluating the ComASP Cefiderocol device found high inter- and intra-laboratory precision, with 97.4% of results within one dilution of the modal MIC for the tested organisms. asm.orgresearchgate.net

The European Committee on Antimicrobial Susceptibility Testing (EUCAST) has also issued warnings regarding the challenges in Cefiderocol susceptibility testing, noting that at times, no commercially available test has been consistently accurate and reproducible. eucast.org Both CLSI and EUCAST emphasize the need for careful interpretation and standardization. mdpi.comclsi.org

Interactive Data Table: Inter-Laboratory Reproducibility of Cefiderocol MIC Testing

This table presents data from a multi-site study on the reproducibility of a commercial MIC panel.

Organism GroupReproducibility (% within ±1 dilution of modal MIC)
Enterobacterales97.4%
Acinetobacter baumannii97.4%
Pseudomonas aeruginosa97.4%
Data derived from a multi-center study evaluating the ComASP Cefiderocol method. asm.orgresearchgate.net

Molecular Epidemiology and Surveillance of Cefiderocol Tosilate Sulfate Hydrate Resistance

Global and Regional Surveillance Programs for Resistance Monitoring (e.g., SIDERO-WT studies)

Global surveillance programs are essential for monitoring the in vitro activity of new antimicrobials and detecting shifts in resistance patterns. The SIDERO-WT series of studies represents a key multinational surveillance effort for cefiderocol (B606585). vivli.org These annual studies, conducted from 2014 to 2019, have evaluated the susceptibility of a vast number of Gram-negative clinical isolates from North America and Europe to cefiderocol and comparator agents. vivli.orgnih.govoup.com

The SIDERO-WT studies have consistently demonstrated the potent in vitro activity of cefiderocol against a wide array of Gram-negative pathogens, including carbapenem-resistant strains. nih.govoup.com For instance, data from 2014 to 2019, covering over 31,000 Enterobacterales isolates, showed that 99.8% were susceptible to cefiderocol at a MIC of ≤4 µg/mL. nih.gov Similarly, high susceptibility rates were observed for Pseudomonas aeruginosa (99.9%) and Stenotrophomonas maltophilia (98.6%). nih.gov Against carbapenem-nonsusceptible isolates, cefiderocol has generally maintained higher susceptibility rates compared to other agents like ceftazidime-avibactam and ceftolozane-tazobactam. nih.gov

Table 1: Cefiderocol In Vitro Activity from SIDERO-WT Surveillance (2014-2019) This table is interactive. You can sort and filter the data.

Organism Meropenem-Nonsusceptible Subset Percent Susceptible to Cefiderocol (≤4 µg/mL) Key Findings
Enterobacterales No 99.8% nih.gov High overall susceptibility.
Enterobacterales Yes 96.7% nih.gov Retains activity against many carbapenem-nonsusceptible isolates.
Pseudomonas aeruginosa No 99.9% nih.gov Excellent in vitro activity.
Pseudomonas aeruginosa Yes 99.8% nih.gov Maintains high activity against carbapenem-nonsusceptible strains.
Acinetobacter baumannii complex No 96.0% nih.gov Generally high susceptibility.
Acinetobacter baumannii complex Yes 94.2% nih.gov Slightly reduced but still high activity.
Stenotrophomonas maltophilia N/A 98.6% (at ≤1 µg/mL) nih.gov Potent activity against this intrinsically resistant pathogen.
MBL-producing Enterobacterales Yes 91.5% (CLSI) / 67.5% (EUCAST) oup.com Reduced susceptibility, especially by EUCAST criteria.
MBL-producing P. aeruginosa Yes 100% (CLSI) / 97.4% (EUCAST) oup.com High susceptibility maintained.
MBL-producing A. baumannii complex Yes 60.0% (CLSI) / 44.0% (EUCAST) oup.com Significantly lower susceptibility rates.

Genomic and Transcriptomic Approaches for Resistance Mechanism Identification

Advanced molecular techniques are indispensable for elucidating the complex mechanisms of cefiderocol resistance. Genomic and transcriptomic analyses allow researchers to move beyond simple susceptibility testing to understand the genetic basis of resistance and the cellular responses to antibiotic pressure. asm.org

WGS has become a cornerstone for identifying genetic determinants of cefiderocol resistance. asm.org By comparing the genomes of resistant isolates to their susceptible counterparts, scientists can pinpoint mutations, gene amplifications, and insertions responsible for reduced susceptibility.

Studies using WGS have identified several key resistance mechanisms:

Mutations in Siderophore Receptor Genes: Cefiderocol utilizes the bacterium's iron uptake systems to enter the cell. asm.org WGS has revealed that mutations in genes encoding TonB-dependent receptors (TBDRs) are a primary mechanism of resistance. mdpi.com In Klebsiella pneumoniae and Escherichia coli, mutations in cirA and fiu are common. nih.govnih.govnih.gov In P. aeruginosa, mutations target piuA, piuD, and pirA. asm.orgbohrium.com In A. baumannii, disruptions in pirA and piuA are associated with resistance. oup.comnih.gov A study on carbapenem-resistant P. aeruginosa in Germany identified a wide array of mutations in genes related to iron uptake, such as fptA, fpvB, and chtA, in resistant isolates. nih.govoup.com

Alterations in β-Lactamases: While cefiderocol is stable against many β-lactamases, certain enzymes, particularly when combined with other mechanisms, contribute to resistance. mdpi.comnih.gov WGS has confirmed that the presence of NDM-type and PER-type β-lactamases is often correlated with elevated cefiderocol MICs. mdpi.comnih.gov

Genomic Deletions and Insertions: Large-scale genomic changes can also confer resistance. In one case, WGS revealed that a large genomic deletion in P. aeruginosa, which included the iron transporter gene piuD and the AmpC regulator ampD, led to cefiderocol resistance. bohrium.comnih.gov In A. baumannii, the insertion of sequence ISAba36 into the pirA gene has been shown to mediate resistance. nih.gov

Transcriptome sequencing (RNA-seq) provides a dynamic view of how bacteria respond to cefiderocol by measuring the expression levels of all genes. asm.org This approach can identify regulatory changes and stress responses that contribute to resistance, which might not be apparent from genomic data alone. researchgate.net

Key findings from transcriptomic studies include:

Siderophore System Regulation: In A. baumannii, transcriptomic analyses have shown that cefiderocol exposure affects the expression of iron transport systems, with a notable impact on the baumannoferrin system, suggesting its role in drug uptake. asm.orgnih.govresearchgate.net The expression of these systems can be strain-dependent and influenced by iron availability in the environment. nih.govresearchgate.net

Efflux Pump and Biofilm Regulation: A study on K. pneumoniae that developed resistance through serial passaging found that resistant isolates exhibited downregulation of genes involved in biofilm formation. frontiersin.orgnih.gov Additionally, downregulation of siderophore transporter proteins was observed, linking the resistance mechanism directly to reduced drug uptake and changes in other cellular processes like biofilm formation. researchgate.netfrontiersin.org

Increased β-Lactamase Expression: In an NDM-5-producing E. coli that developed resistance during therapy, RNA-seq and qPCR revealed that a progressive increase in cefiderocol MICs correlated with an increased copy number and higher expression of the blaNDM-5 gene. nih.gov This highlights that gene dosage, not just presence, is a critical factor in the level of resistance.

Prevalence and Emergence of Resistance Mechanisms in Clinically Relevant Gram-Negative Pathogens

Resistance to cefiderocol, although still relatively uncommon, is emerging in various clinically important Gram-negative pathogens. The mechanisms are often multifactorial, involving a combination of enzymatic degradation, target site modification, and, most critically, impaired drug uptake. nih.gov

Klebsiella pneumoniae : Resistance in carbapenem-resistant K. pneumoniae (CRKP) is frequently linked to the combination of potent β-lactamases and mutations in siderophore receptors. asm.org The presence of NDM carbapenemases is a significant factor; studies have shown that the combination of NDM expression and a deficiency in the CirA receptor can lead to high-level cefiderocol resistance. nih.govasm.org Increased copy numbers and expression of blaNDM genes have also been documented as a mechanism for evolving resistance during treatment. nih.govnih.gov

Pseudomonas aeruginosa : In P. aeruginosa, resistance often emerges through mutations in the TonB-dependent iron receptor pathways, such as PiuA/D and PirA. asm.orgresearchgate.net The emergence of resistance has been observed in patients during therapy, sometimes associated with novel mutations not previously reported. nih.gov Cross-resistance can be selected by other β-lactams; for example, treatment with ceftazidime (B193861)/avibactam (B1665839) has been shown to select for a large genomic deletion that includes piuD and the ampD regulator, resulting in cefiderocol resistance. bohrium.comnih.gov

Acinetobacter baumannii : For A. baumannii, resistance is strongly associated with alterations in siderophore receptor genes pirA and piuA. mdpi.comasm.org Outbreaks involving the transmission of cefiderocol-resistant A. baumannii have been reported, with resistant isolates harboring disrupted pirA and piuA genes. oup.comnih.gov Mutations in penicillin-binding proteins (PBPs), such as PBP3, may also contribute to resistance in some strains. asm.org

Stenotrophomonas maltophilia : While cefiderocol is generally very active against S. maltophilia, resistance can be evolved in vitro. nih.govoup.comresearchgate.net Studies involving serial passage have shown that resistance can emerge through mutations in genes related to iron transport (tonB, cirA) and other systems like the smeT promoter, which regulates an efflux pump. nih.govresearchgate.netresearchgate.net

Table 2: Common Cefiderocol Resistance Mechanisms in Gram-Negative Pathogens This table is interactive. You can sort and filter the data.

Pathogen Primary Resistance Mechanisms Specific Genes/Mutations Involved References
Klebsiella pneumoniae Siderophore receptor mutations + β-lactamases cirA, fiu mutations; blaNDM, blaKPC expression/amplification nih.govnih.govnih.govasm.org
Pseudomonas aeruginosa Siderophore receptor mutations; AmpC derepression piuA, piuD, pirA, fptA mutations; ampD deletion asm.orgbohrium.comnih.govnih.gov
Acinetobacter baumannii Siderophore receptor mutations/insertions; PBP mutations pirA, piuA disruption (e.g., by ISAba36); PBP3 alterations oup.comnih.govnih.govasm.org
Stenotrophomonas maltophilia Iron transport mutations; Efflux pump regulation tonB, tolQ, cirA mutations; smeT promoter mutation nih.govoup.comresearchgate.netresearchgate.net

Analysis of Cross-Resistance Patterns with Other Antibacterial Classes and Novel Agents

Understanding cross-resistance is crucial for positioning new antibiotics in treatment algorithms. While cefiderocol was designed to overcome many existing β-lactam resistance mechanisms, cross-resistance with other novel agents has been reported. nih.gov

A significant pattern of cross-resistance has emerged between cefiderocol and ceftazidime/avibactam. This is particularly evident in KPC-producing K. pneumoniae. nih.gov Treatment with ceftazidime/avibactam can lead to the selection of KPC variants (e.g., KPC-31) that not only confer resistance to the selecting agent but also reduce susceptibility to cefiderocol. nih.gov In one study, 83% of ceftazidime/avibactam-resistant KPC-producing Enterobacterales were also resistant to cefiderocol. nih.gov

Similarly, in P. aeruginosa, prior exposure to ceftolozane-tazobactam may increase the risk for the emergence of cefiderocol resistance, especially in isolates that develop both ampC and TBDR mutations. biorxiv.org In S. maltophilia, in vitro evolution of cefiderocol resistance was also associated with a dramatic increase in MICs for ceftazidime/avibactam. nih.govoup.com

Conversely, cefiderocol often retains activity against isolates resistant to other drug classes. Surveillance data show it inhibits a high percentage of meropenem-nonsusceptible and ceftolozane/tazobactam-nonsusceptible isolates. nih.gov However, resistance to cefiderocol is frequently multifactorial, and the presence of certain resistance determinants, like NDM enzymes, significantly lowers the barrier to resistance to multiple agents. mdpi.comnih.gov

Table 3: Observed Cross-Resistance with Cefiderocol This table is interactive. You can sort and filter the data.

Pathogen Co-Resistant Agent Associated Mechanism Key Observation References
Klebsiella pneumoniae Ceftazidime/avibactam KPC enzyme mutations (e.g., KPC-31, KPC-41) Treatment with ceftazidime/avibactam can select for cefiderocol resistance. nih.gov
Enterobacter cloacae Ceftazidime/avibactam AmpC variants In vivo emergence of cross-resistance reported. nih.gov
Pseudomonas aeruginosa Ceftazidime/avibactam Large genomic deletion including ampD and piuD Selection by ceftazidime/avibactam led to cefiderocol resistance via a single event. bohrium.comnih.gov
Stenotrophomonas maltophilia Ceftazidime/avibactam In vitro evolved mutations (tonB, etc.) Isolates selected for cefiderocol resistance showed high-level resistance to ceftazidime/avibactam. nih.govoup.com

Predictive Modeling and Risk Assessment for Cefiderocol Tosilate Sulfate (B86663) Hydrate (B1144303) Resistance Evolution

Predictive modeling and formal risk assessment for the evolution of cefiderocol resistance are emerging areas of research. Currently, comprehensive, validated predictive models specifically for cefiderocol resistance are not widely established in clinical practice. However, the wealth of data from surveillance and genomic studies provides a foundation for developing such tools.

Risk assessment can be informed by several key factors identified through molecular epidemiology:

Presence of Specific Resistance Genes: The presence of blaNDM and other MBL genes is a major risk factor for cefiderocol treatment failure or the emergence of resistance. mdpi.comnih.gov Genotypic screening for these markers could help stratify patient risk.

Previous Antibiotic Exposure: A history of treatment with agents like ceftazidime/avibactam or ceftolozane-tazobactam may indicate a higher risk for cross-resistance, particularly in infections caused by K. pneumoniae or P. aeruginosa. nih.govbiorxiv.org

Phenomenon of Heteroresistance: The presence of minority subpopulations with reduced susceptibility to cefiderocol has been described for P. aeruginosa, A. baumannii, and K. pneumoniae. nih.govbiorxiv.orgnih.gov These subpopulations are not detected by standard susceptibility tests but can be selected for under antibiotic pressure, leading to treatment failure. Developing methods to detect heteroresistance could be a key component of future risk assessment.

Future research will likely focus on integrating genomic data, clinical data, and pharmacokinetic/pharmacodynamic principles to build models that can predict the likelihood of resistance emerging in a given clinical scenario. Such models would be invaluable for optimizing treatment, preserving the efficacy of cefiderocol, and improving patient outcomes. Discrepancies in resistance emergence between in vitro and in vivo models, as seen with S. maltophilia, highlight the need for sophisticated models that account for the complex host environment. nih.gov

Future Research Directions and Challenges in Cefiderocol Tosilate Sulfate Hydrate Development

Comprehensive Elucidation of Complex and Emerging Resistance Mechanisms

While cefiderocol (B606585) was designed to bypass common resistance mechanisms like porin mutations and efflux pumps, resistance has been reported. nih.gov Future research must focus on a deeper understanding of these emerging and often complex resistance mechanisms.

Resistance to cefiderocol is frequently multifactorial, involving a combination of factors rather than a single mechanism. nih.govnih.gov Key areas of investigation include:

Alterations in Siderophore Uptake Systems: Mutations in genes encoding the TonB-dependent receptors, which are crucial for cefiderocol's "Trojan horse" entry into bacterial cells, are a primary driver of resistance. nih.govbohrium.com In Enterobacterales, this often involves genes like cirA and fiu, while in P. aeruginosa, piuA and piuD are implicated, and in A. baumannii, pirA and piuA are key. nih.govmdpi.com

Beta-Lactamase-Mediated Resistance: Although cefiderocol is stable against many β-lactamases, certain enzymes, particularly metallo-β-lactamases (MBLs) like NDM, VIM, and IMP, can contribute to resistance. mdpi.comnih.gov Additionally, some variants of KPC and AmpC β-lactamases have been associated with reduced susceptibility. nih.govnih.gov The co-expression of multiple β-lactamases, often combined with permeability defects, appears to be a significant factor in high-level resistance. nih.gov

Modifications in Penicillin-Binding Proteins (PBPs): As the primary target of cefiderocol is PBP3, alterations in this protein can confer resistance. mdpi.comnih.gov

Efflux Pump Overexpression and Porin Loss: While cefiderocol can circumvent some of these mechanisms, their contribution to resistance, especially in concert with other mutations, requires further investigation. nih.govnih.gov

A German study on carbapenem-resistant P. aeruginosa isolates from a period before cefiderocol's clinical use found that resistance was multifactorial, involving mutations in iron uptake systems, efflux pumps, and other components, highlighting the complexity of intrinsic resistance. nih.gov

Table 1: Key Genes and Proteins Implicated in Cefiderocol Resistance

CategoryGene/ProteinOrganism(s)Role in Resistance
Siderophore Uptake cirA, fiuEnterobacteralesIron-siderophore receptor, cefiderocol uptake
piuA, piuDP. aeruginosaIron-siderophore receptor, cefiderocol uptake
pirA, piuAA. baumanniiIron-siderophore receptor, cefiderocol uptake
fecA, fecREnterobacteralesIron-siderophore receptor and regulator
Beta-Lactamases NDM, VIM, IMP (MBLs)Various Gram-negativesHydrolysis of cefiderocol
KPC, OXA-48 (Serine Carbapenemases)Various Gram-negativesCan contribute to reduced susceptibility
AmpC variantsEnterobacteralesCan contribute to reduced susceptibility
Target Modification PBP3Various Gram-negativesAltered binding site for cefiderocol

Rational Design and Development of Next-Generation Siderophore Antibiotics

The success of cefiderocol has paved the way for the development of new "Trojan horse" antibiotics. nih.govnih.gov Future research in this area should focus on:

Novel Siderophore Moieties: Exploring a wider range of natural and synthetic siderophores could lead to conjugates with different bacterial uptake profiles, potentially overcoming resistance mediated by mutations in specific receptors. mdpi.com

Diverse Antibiotic Payloads: Attaching different classes of antibiotics to siderophores could expand the spectrum of activity and combat resistance to existing payloads. nih.gov A recent study described the discovery of a natural siderophore-antibiotic conjugate, chlorodactyloferrin-pyridomycin, which could inspire new synthetic approaches. acs.org

Linker Chemistry: The design of the linker connecting the siderophore to the antibiotic is crucial. mdpi.com Investigating cleavable and non-cleavable linkers can help optimize drug release at the target site, whether in the periplasm or cytoplasm. mdpi.com

Inhibitors of Siderophore Biosynthesis: An alternative strategy is to develop inhibitors of the enzymes involved in bacterial siderophore biosynthesis, thereby starving the bacteria of essential iron. usda.gov

Investigation of Novel Combination Therapy Strategies Beyond Beta-Lactamase Inhibitors

While cefiderocol is often used as a monotherapy, combination therapy may be crucial for treating particularly difficult infections and preventing the emergence of resistance. nih.gov Research is needed to explore combinations beyond the standard beta-lactamase inhibitors.

Synergy with Other Antibiotics: Studies are emerging on the potential of combining cefiderocol with other antibiotics. For instance, a prospective study is evaluating the combination of cefiderocol with ampicillin-sulbactam for carbapenem-resistant A. baumannii infections. medpath.com

Overcoming Specific Resistance Mechanisms: The addition of β-lactamase inhibitors like avibactam (B1665839) or dipicolinic acid has shown to potentiate cefiderocol's activity against isolates producing serine β-lactamases and MBLs, respectively. nih.gov The combination of aztreonam (B1666516) with ceftazidime-avibactam is a strategy for MBL-producing Enterobacterales, and similar approaches with cefiderocol could be explored. nih.gov

Enhanced Strategies for Biofilm Eradication and Prevention

Bacterial biofilms present a significant challenge in treating infections due to their inherent resistance to antibiotics. asm.org Cefiderocol has shown promising activity against biofilms, particularly in P. aeruginosa. asm.orgnih.govresearchgate.net

In one study, cefiderocol treatment resulted in a greater than 90% reduction in P. aeruginosa biofilm, which was superior to comparator antibiotics. asm.orgnih.govresearchgate.netnih.gov The antibiofilm activity was often dose-dependent. nih.govnih.gov However, its effectiveness can vary depending on the pathogen. For example, while highly effective against P. aeruginosa, K. pneumoniae, and S. maltophilia biofilms, imipenem (B608078) was more potent against A. baumannii and E. coli biofilms. nih.gov

Future research should focus on:

Understanding the Mechanism of Action in Biofilms: Investigating how cefiderocol penetrates the biofilm matrix and its activity against the iron-starved bacteria within is crucial. asm.org

Combination Therapies for Biofilms: Exploring combinations of cefiderocol with other anti-biofilm agents could lead to more effective eradication strategies.

Preventing Biofilm Formation: Research into whether cefiderocol can prevent the initial stages of biofilm formation on medical devices and tissues is warranted.

Further Optimization of Pharmacokinetic/Pharmacodynamic Profiles in Preclinical Models

Optimizing the dosing of cefiderocol is critical to ensure efficacy and minimize the risk of resistance development. nih.govresearchgate.net The primary pharmacodynamic index for cefiderocol is the percentage of the dosing interval that the free drug concentration remains above the minimum inhibitory concentration (%fT > MIC). researchgate.net

Dosing in Special Populations: Further studies are needed to refine dosing recommendations for critically ill patients, including those with augmented renal clearance or those undergoing continuous renal replacement therapy (CRRT). researchgate.netnih.govresearchgate.net

Preclinical Models for Resistance Prevention: Developing and utilizing preclinical infection models that can predict the likelihood of resistance emergence with different dosing regimens is a key challenge.

Tissue Penetration: A better understanding of cefiderocol's penetration into various tissues, particularly in the context of deep-seated infections, is necessary.

Understanding Environmental and Microbiome Factors Influencing Cefiderocol Tosilate Sulfate (B86663) Hydrate (B1144303) Activity and Resistance

The activity of cefiderocol and the emergence of resistance can be influenced by various environmental and host factors.

Iron Availability: As a siderophore antibiotic, the concentration of iron in the infection environment can impact cefiderocol's activity. nih.gov

The Host Microbiome: The composition of the patient's microbiome could influence the local environment of the infection and potentially impact cefiderocol's efficacy or the selection of resistant strains.

Diagnostic Stewardship: Improving diagnostic tools to rapidly identify pathogens and their susceptibility profiles is essential for the appropriate use of cefiderocol and to reduce its misuse. youtube.com

Continued surveillance and research into these multifaceted aspects will be vital to preserve the efficacy of cefiderocol tosilate sulfate hydrate and to guide the development of future antimicrobial strategies.

Q & A

Basic Research Questions

Q. How can the hydrate composition of cefiderocol tosilate sulfate hydrate be experimentally determined, and what methodologies minimize errors in mass loss calculations?

  • Methodological Answer : Use thermogravimetric analysis (TGA) to measure mass loss upon heating, correlating with water content. Crucible-based dehydration experiments (as in copper sulfate hydrate studies) require strict control of heating duration and cooling conditions to prevent reabsorption of moisture . Calculate stoichiometric ratios by comparing anhydrous and hydrated masses, and validate results via X-ray diffraction (XRD) to confirm crystal structure changes. Replicate trials to reduce systematic errors, as seen in hydrate studies with ±5% variability .

Q. What analytical techniques are critical for verifying the chemical structure of this compound in synthetic batches?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) identifies functional groups and confirms the presence of the siderophore side chain and β-lactam core. High-resolution mass spectrometry (HRMS) validates molecular weight (3043.50 g/mol anhydrous) and detects impurities. Infrared (IR) spectroscopy verifies sulfate and tosylate counterions through characteristic absorption bands (e.g., S=O stretching at 1050–1150 cm⁻¹) .

Q. How should stability studies be designed to assess this compound under varying pH and temperature conditions?

  • Methodological Answer : Conduct accelerated stability testing by storing samples at 40°C/75% relative humidity (ICH guidelines) and analyze degradation products via HPLC-UV or LC-MS. Monitor hydrolytic degradation at pH 3–9 using buffer solutions, focusing on β-lactam ring integrity. Compare results to ceftazidime hydrate studies, where acidic conditions accelerate breakdown .

Advanced Research Questions

Q. What experimental models best evaluate cefiderocol’s siderophore-mediated uptake in Gram-negative bacteria, and how can conflicting in vitro vs. in vivo efficacy data be resolved?

  • Methodological Answer : Use iron-limited Mueller-Hinton broth to mimic host conditions and measure minimum inhibitory concentrations (MICs) against carbapenem-resistant Enterobacterales. For in vivo correlation, employ murine thigh infection models with iron overload or depletion. Discrepancies may arise from differences in iron availability; address this by quantifying bacterial iron transporters via qPCR .

Q. How can researchers design studies to investigate cefiderocol resistance mechanisms without inducing artificial mutations?

  • Methodological Answer : Perform serial passage experiments in sub-inhibitory concentrations, followed by whole-genome sequencing of resistant isolates. Compare mutations to clinical resistance databases (e.g., NCBI Pathogen Detection) to identify real-world relevance. Use chemostat models to simulate pharmacokinetic/pharmacodynamic (PK/PD) profiles and avoid hypermutation artifacts .

Q. What strategies optimize cefiderocol combination therapies with β-lactamase inhibitors or siderophore antagonists in multidrug-resistant infections?

  • Methodological Answer : Test synergy using checkerboard assays (FIC index ≤0.5) with avibactam or durlobactam to inhibit AmpC and ESBL enzymes. For siderophore competition, co-administer gallium-based analogs to disrupt bacterial iron uptake. Validate in biofilm models using confocal microscopy to assess penetration .

Data Analysis and Contradiction Resolution

Q. How should researchers address discrepancies in MIC values between CLSI and EUCAST guidelines for cefiderocol?

  • Methodological Answer : Replicate testing using both standards, noting differences in cation-adjusted broth (CLSI) vs. iso-sensitest broth (EUCAST). Perform statistical analysis (e.g., Bland-Altman plots) to quantify variability. Cross-reference with genomic data to identify strain-specific susceptibility patterns .

Q. What computational approaches predict cefiderocol’s interaction with novel metallo-β-lactamases (MBLs) not yet observed in clinical isolates?

  • Methodological Answer : Use molecular docking (AutoDock Vina) and molecular dynamics simulations to model MBL active sites (e.g., NDM-1, IMP-1). Validate predictions with site-directed mutagenesis and enzymatic hydrolysis assays. Cross-validate with crystal structures from the Protein Data Bank .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.